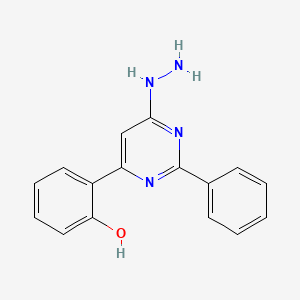
1-naphthyl (4-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-naphthyl (4-methylphenoxy)acetate is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
1-naphthyl (4-methylphenoxy)acetate has been shown to possess anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-naphthyl (4-methylphenoxy)acetate in lab experiments is its relatively low toxicity. This compound has also been shown to possess good stability and solubility in various solvents. However, one of the limitations of using this compound is its low yield in the synthesis process.
Direcciones Futuras
There are several future directions for research on 1-naphthyl (4-methylphenoxy)acetate. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the use of this compound as a drug delivery system for targeted drug delivery. Additionally, further studies could be conducted to explore the potential applications of this compound in biological imaging and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of new drugs and drug delivery systems for various diseases.
Métodos De Síntesis
The synthesis of 1-naphthyl (4-methylphenoxy)acetate involves the reaction between 1-naphthol and 4-methylphenol with acetic anhydride in the presence of pyridine. This reaction leads to the formation of the desired product, which is then purified through recrystallization. The yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
1-naphthyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in drug discovery and development. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system and as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
naphthalen-1-yl 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-9-11-16(12-10-14)21-13-19(20)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQFZBKQVMEWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl (4-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)



![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)
